molecular formula C18H22N2O2 B3072872 N-(5-Amino-2-methylphenyl)-4-butoxybenzamide CAS No. 1017051-28-3

N-(5-Amino-2-methylphenyl)-4-butoxybenzamide

Cat. No.: B3072872
CAS No.: 1017051-28-3
M. Wt: 298.4 g/mol
InChI Key: UQLZOOQZKYRBLD-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” is a compound that crystallizes with two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .


Synthesis Analysis

A series of novel “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” derivatives were synthesized by the reaction of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” with various ketones .


Molecular Structure Analysis

The molecular formula of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” is C16H15N5 . The average mass is 277.324 Da and the monoisotopic mass is 277.132751 Da .


Chemical Reactions Analysis

The title compound, “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine”, crystallizes with two independent molecules (A and B) in the asymmetric unit . The crystal packing is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighbouring pyridyl rings of molecule A and C—H…π interactions .


Physical and Chemical Properties Analysis

The density of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” is 1.3±0.1 g/cm3 . The boiling point is 537.3±60.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.4±3.0 kJ/mol .

Future Directions

The synthesized compounds of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . The compounds also showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method . This suggests potential future directions in antimicrobial and antioxidant research.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-4-11-22-16-9-6-14(7-10-16)18(21)20-17-12-15(19)8-5-13(17)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLZOOQZKYRBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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